molecular formula C15H17N3O4 B2419857 Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034437-23-3

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2419857
CAS No.: 2034437-23-3
M. Wt: 303.318
InChI Key: PVTSXOZOAGHANU-UHFFFAOYSA-N
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Description

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a furan ring, a methoxypyrazine moiety, and a piperidine ring, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the methoxypyrazine moiety, and the piperidine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxypyrazine moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the methoxypyrazine moiety can produce amines.

Scientific Research Applications

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of a furan ring, methoxypyrazine moiety, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-3-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTSXOZOAGHANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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